molecular formula C24H35N7O B15133222 4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-[2-(3-methylphenyl)ethyl]butanamide

4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-[2-(3-methylphenyl)ethyl]butanamide

Cat. No.: B15133222
M. Wt: 437.6 g/mol
InChI Key: UPKVDAKDBJFMPA-UHFFFAOYSA-N
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Description

4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(3-methylphenyl)ethyl]butanamide is a complex organic compound with a unique structure that includes multiple nitrogen atoms and aromatic rings

Preparation Methods

The synthesis of 4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(3-methylphenyl)ethyl]butanamide involves multiple steps, including the formation of the hexaazatetracyclo structure and subsequent functionalization. The synthetic routes typically involve the use of various organic reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(3-methylphenyl)ethyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(3-methylphenyl)ethyl]butanamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(3-methylphenyl)ethyl]butanamide include other hexaazatetracyclo derivatives and compounds with similar aromatic structures. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications.

Properties

Molecular Formula

C24H35N7O

Molecular Weight

437.6 g/mol

IUPAC Name

4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-[2-(3-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C24H35N7O/c1-16-7-5-8-18(15-16)13-14-25-22(32)12-6-11-21-27-28-24-30(21)20-10-4-3-9-19(20)23-26-17(2)29-31(23)24/h5,7-8,15,17,19-20,23,26,29H,3-4,6,9-14H2,1-2H3,(H,25,32)

InChI Key

UPKVDAKDBJFMPA-UHFFFAOYSA-N

Canonical SMILES

CC1NC2C3CCCCC3N4C(=NN=C4N2N1)CCCC(=O)NCCC5=CC=CC(=C5)C

Origin of Product

United States

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